3-Bromo-5-chloro-2-hydroxybenzaldehyde, with the chemical formula and a molecular weight of approximately 235.46 g/mol, is an organic compound classified as a halogenated aromatic aldehyde. It appears as yellow flakes and has a melting point ranging from 84 to 88 °C. This compound is notable for its functional groups, which include a bromine atom, a chlorine atom, a hydroxyl group, and an aldehyde group, making it a versatile reagent in organic synthesis .
3-Bromo-5-chloro-2-hydroxybenzaldehyde is primarily used as a reagent in various organic reactions. It can undergo nucleophilic substitution reactions due to the presence of the halogen atoms. Additionally, it can participate in condensation reactions, particularly in the synthesis of benzodiazepines and other pharmaceuticals. The compound's reactivity allows it to serve as a starting material for synthesizing diverse chemical entities, including dyes and polymers .
While specific biological activity data on 3-Bromo-5-chloro-2-hydroxybenzaldehyde is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated phenolic compounds have been studied for their antibacterial and antifungal activities. The presence of the hydroxyl group suggests potential interactions with biological targets, possibly influencing enzyme activity or receptor binding .
The synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde can be achieved through several methods:
3-Bromo-5-chloro-2-hydroxybenzaldehyde finds applications across various fields:
Several compounds share structural similarities with 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 0.88 | Similar halogenated structure |
| Methyl 3-bromo-5-chloro-2-hydroxybenzoate | 0.87 | Ester derivative with similar functional groups |
| 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | 0.84 | Alcohol derivative; retains hydroxyl group |
| 3,5-Dibromo-2-hydroxybenzaldehyde | 0.80 | Additional bromine enhances reactivity |
| 5-Chloro-2-hydroxybenzaldehyde | 0.77 | Lacks bromine but retains hydroxyl functionality |
These compounds highlight the unique positioning of 3-Bromo-5-chloro-2-hydroxybenzaldehyde within its class due to its combination of halogenation and hydroxyl functionality, which contributes to its distinct chemical reactivity and potential applications in medicinal chemistry .